Product packaging for [3-(Trifluoromethoxy)pyridin-2-yl]methanol(Cat. No.:)

[3-(Trifluoromethoxy)pyridin-2-yl]methanol

Cat. No.: B8128072
M. Wt: 193.12 g/mol
InChI Key: QGQXFVRVIIQLDN-UHFFFAOYSA-N
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Description

[3-(Trifluoromethoxy)pyridin-2-yl]methanol ( 1315360-02-1) is a high-value pyridine derivative with the molecular formula C7H6F3NO2 and a molecular weight of 193.12 g/mol . This chemical building block is of significant interest in advanced pharmaceutical research and development, particularly in the design of new active pharmaceutical ingredients (APIs). The compound features a trifluoromethoxy group (-OCF3) attached to the pyridine ring, a motif known to profoundly influence the properties of drug molecules . Incorporating the trifluoromethoxy group can enhance a compound's metabolic stability, membrane permeability, and overall lipophilicity, which are critical parameters in optimizing pharmacokinetic profiles . As a result, this chemical serves as a key synthetic intermediate for medicinal chemists working in hit-to-lead and lead optimization campaigns. The product is offered with various global shipping options, including cold-chain transportation to ensure stability . This product is intended for research and development use only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All technically qualified personnel handling this material must refer to the Safety Data Sheet (SDS) and adhere to safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F3NO2 B8128072 [3-(Trifluoromethoxy)pyridin-2-yl]methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(trifluoromethoxy)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-2-1-3-11-5(6)4-12/h1-3,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQXFVRVIIQLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Trifluoromethoxy Pyridin 2 Yl Methanol and Analogues

Direct Functionalization of Pyridine (B92270) Systems with Trifluoromethoxy Groups

The introduction of the trifluoromethoxy (-OCF₃) group, a substituent of growing importance in pharmaceutical and agrochemical research, onto a pyridine ring is a non-trivial transformation. nih.govchemrevlett.com Unlike a simple methoxy (B1213986) group, the -OCF₃ group cannot be installed by conventional nucleophilic substitution with trifluoroiodomethane due to electronic repulsion and the instability of the corresponding carbocation transition state. nih.gov Consequently, specialized methods have been developed to achieve this functionalization.

Oxidative Desulfurization-Fluorination Routes

A prominent strategy for synthesizing aryl and heteroaryl trifluoromethyl ethers is the oxidative desulfurization-fluorination of dithiocarbonates (also known as xanthogenates). nih.gov This method involves converting a precursor hydroxypyridine into its corresponding dithiocarbonate. Subsequent treatment of this intermediate with a fluorinating agent and an oxidant yields the desired trifluoromethoxylated pyridine.

The reaction typically employs a combination of hydrogen fluoride-pyridine complex (HF-Py) as the fluoride (B91410) source and an N-haloimide, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS), as the oxidant. nih.gov Exposure of aryl dithiocarbonates to a large excess of these reagents affords the trifluoromethoxylated products. nih.gov This approach has been successfully applied to the synthesis of various organofluorine compounds. rsc.org

Table 1: Reagents for Oxidative Desulfurization-Fluorination

Component Function Example Reagents Citation
Precursor Source of the aryl/heteroaryl core Pyridyl Dithiocarbonate (Xanthogenate) nih.gov
Fluoride Source Provides fluorine atoms Hydrogen Fluoride-Pyridine (HF-Py) nih.gov
Oxidant Promotes the desulfurization-fluorination N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBH) nih.gov

Electrophilic O-Trifluoromethylation with Specialized Reagents

Direct O-trifluoromethylation of hydroxypyridines offers a more streamlined approach by avoiding the pre-functionalization required in the desulfurization route. chemrevlett.com This has been achieved using specialized electrophilic trifluoromethylating agents.

One effective method involves the reaction of heteroaromatic N-oxides with trifluoromethyl triflate (TFMT). rsc.org In this process, TFMT serves a dual role: it activates the N-oxide by forming an N-triflyloxy intermediate, rendering the heterocycle more electrophilic, and it also delivers the trifluoromethoxide nucleophile. rsc.org This reagent is volatile but stable and can be prepared on a large scale. rsc.org

Another significant advancement utilizes hypervalent iodine reagents, such as Togni's reagents. N-heteroaromatic phenols can be converted to their corresponding trifluoromethyl ethers by heating with Togni's reagent II in a suitable solvent like nitromethane, under catalyst- and additive-free conditions. chemrevlett.com This method has proven scalable, as demonstrated by the synthesis of 5-bromo-2-(trifluoromethoxy)pyridine on an 84-gram scale with a 55% yield. chemrevlett.com

A silver-mediated protocol represents a third pathway, using trimethyl(trifluoromethyl)silane (TMSCF₃) as the CF₃ source in the presence of an oxidant like Selectfluor®. nih.gov However, this method often requires a large excess of expensive reagents, which can limit its practicality for large-scale synthesis. nih.gov

Halogen Exchange Reactions for Trifluoromethoxy Installation

Halogen exchange fluorination is a classical yet powerful method for introducing fluorine. For the synthesis of trifluoromethoxy pyridines, this is typically a multi-step process starting from a hydroxypyridine. beilstein-journals.orgresearchgate.net

The sequence begins with the conversion of the hydroxypyridine to an aryl chlorothionoformate using thiophosgene. beilstein-journals.orgresearchgate.net This intermediate is then chlorinated to form a trichloromethoxy (-OCCl₃) derivative. beilstein-journals.org The crucial final step is the fluorination of the trichloromethoxy group to a trifluoromethoxy group using a fluorinating agent like antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) at elevated temperatures (140-150°C). researchgate.net The presence of chlorine atoms elsewhere on the pyridine ring, particularly in the α-position, has been reported to be essential for the success of this process. researchgate.net

Table 2: Halogen Exchange Pathway for -OCF₃ Group Installation

Step Reaction Key Reagents Citation
1 Hydroxypyridine → Chlorothionoformate Thiophosgene researchgate.net
2 Chlorothionoformate → Trichloromethoxy Chlorinating Agent (e.g., Cl₂) beilstein-journals.org
3 Trichloromethoxy → Trifluoromethoxy Antimony Trifluoride (SbF₃), Antimony Pentachloride (SbCl₅) researchgate.net

Fluoroformate Conversion Pathways

An alternative two-step method proceeds via an aryl fluoroformate intermediate. beilstein-journals.org In the first step, a phenol (B47542) or hydroxypyridine is treated with the highly toxic reagent fluorophosgene (COF₂) to generate the corresponding fluoroformate (Ar-OCOF). nih.govbeilstein-journals.org

In the second step, this intermediate is converted to the final trifluoromethyl ether by reaction with sulfur tetrafluoride (SF₄). nih.govbeilstein-journals.org This fluorination step typically requires harsh conditions, including high temperatures (up to 175°C) and autogenous pressure in a specialized pressure vessel. beilstein-journals.org

Introduction and Modification of the Hydroxymethyl Moiety at the Pyridine-2 Position

The second key structural element is the hydroxymethyl group (-CH₂OH) at the 2-position of the pyridine ring. This functionality is typically introduced by the reduction of a corresponding carbonyl group, such as an ester or a carboxylic acid.

Reductive Synthetic Pathways

The reduction of a pyridine-2-carboxylate ester is a common and effective method for synthesizing 2-(hydroxymethyl)pyridines. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent for this transformation. For instance, the selective reduction of one ester group of 2,6-dimethyl pyridine-2,6-dicarboxylate (B1240393) can be achieved using NaBH₄ in a methanol (B129727) and dichloromethane (B109758) solvent mixture to yield methyl 6-(hydroxymethyl)pyridine-2-carboxylate in high yield (93%). chemicalbook.com This demonstrates the feasibility of selectively reducing a carboxylate at the 2- (or 6-) position to a hydroxymethyl group while another ester group remains intact. chemicalbook.com

The general applicability of this method allows for the reduction of various pyridine-2-carboxylic acid derivatives to their corresponding alcohols. rsc.org The synthesis of the target molecule, [3-(Trifluoromethoxy)pyridin-2-yl]methanol, would likely proceed via the reduction of a precursor like methyl 3-(trifluoromethoxy)pyridine-2-carboxylate.

Table 3: Example of Reductive Synthesis of a 2-(Hydroxymethyl)pyridine Analogue

Starting Material Product Reducing Agent Solvent Yield Citation
2,6-Dimethyl pyridine-2,6-dicarboxylate Methyl 6-(hydroxymethyl)pyridine-2-carboxylate Sodium Borohydride (NaBH₄) Methanol / Dichloromethane 93% chemicalbook.com

Organometallic and Carbonylation Strategies

Organometallic and carbonylation reactions provide powerful and direct routes for the functionalization of pyridine rings. A key strategy for synthesizing pyridin-2-yl]methanol derivatives involves the palladium-catalyzed carbonylation of a corresponding 2-halopyridine. This approach typically introduces a carbonyl group, which can then be reduced to the desired hydroxymethyl group.

Palladium-catalyzed carbonylation reactions of aromatic halides have been extensively developed since the 1970s. researchgate.net In the context of synthesizing the target compound, this would involve the carbonylation of a 2-halo-3-(trifluoromethoxy)pyridine. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, a carbon monoxide (CO) source, and a reducing agent, such as a silane, to directly form the aldehyde (a formylation reaction). This pyridine-2-carboxaldehyde intermediate can then be readily reduced to this compound using standard reducing agents like sodium borohydride. A range of pyridine and quinoline (B57606) carboxaldehydes have been successfully prepared from the corresponding bromides and triflates using this methodology. researchgate.net

The general transformation can be summarized as follows:

Carbonylation/Formylation : A 2-bromo-3-(trifluoromethoxy)pyridine (B599166) substrate is reacted with CO and a hydride source (e.g., H-SiR₃) in the presence of a Pd catalyst to yield 3-(trifluoromethoxy)pyridine-2-carboxaldehyde.

Reduction : The resulting aldehyde is reduced to the target alcohol, this compound.

This strategy's success hinges on the availability of the correctly substituted halopyridine precursor, the synthesis of which is addressed by regioselective methods.

Chemo- and Regioselective Synthesis of Positional Isomers and Related Structural Analogues

The synthesis of specifically substituted pyridines is challenging due to the electronic nature of the ring, which can complicate direct functionalization. ccspublishing.org.cn Achieving the desired substitution pattern, such as the 3-trifluoromethoxy and 2-methanol groups on the pyridine core, requires precise control over regioselectivity.

A significant challenge in synthesizing trifluoromethoxylated heterocycles is the difficulty of forming the C-OCF₃ bond. rsc.org Direct trifluoromethoxylation of hydroxypyridines often requires harsh conditions and may lack regiocontrol. A sophisticated strategy to overcome this involves the O-trifluoromethylation of an N-pyridinylhydroxylamine precursor, followed by a thermally induced rsc.orgrsc.org-sigmatropic rearrangement of the OCF₃ group. rsc.org

This method exhibits notable regioselectivity, influenced by the electronic properties of other substituents on the pyridine ring. rsc.org For instance, the synthesis of 5-alkoxy-3-(trifluoromethoxy)pyridin-2-amine was achieved through this rearrangement, demonstrating the viability of introducing the -OCF₃ group at the C3 position. The reaction conditions are often tailored based on the electronic nature of the pyridine substituents, with electron-donating groups facilitating the rearrangement at lower temperatures. rsc.org

EntryPrecursor Substituent (at C5)ProductRearrangement ConditionsYield (%)Reference
1Methoxy5-Methoxy-3-(trifluoromethoxy)pyridin-2-amineCH₂Cl₂, rt83 rsc.org
2Isopropoxy5-Isopropoxy-3-(trifluoromethoxy)pyridin-2-amineCH₂Cl₂, rt81 rsc.org
3Hydrogen3-(Trifluoromethoxy)pyridin-2-amineMeNO₂, 80 °C64 rsc.org
4Chloro5-Chloro-3-(trifluoromethoxy)pyridin-2-amineMeNO₂, 80 °C51 rsc.org

This interactive table summarizes the regioselective synthesis of 3-(trifluoromethoxy)pyridine (B15525941) derivatives, showing how precursor substituents affect reaction conditions and yields.

The synthesis of positional isomers and analogues is also of great interest. For example, the synthesis of 3-fluoropyridine-2-methanol has been achieved from inexpensive quinolinic acid via a multi-step process involving anhydrization, esterification, ammoniation, amino fluorination, and final reduction of the ester group. google.com This highlights a strategy of building the ring with the desired functionalities already in place or in the form of precursors. Other relevant structural analogues that have been synthesized include (2-(Trifluoromethyl)pyridin-3-yl)methanol and (6-(Trifluoromethyl)pyridin-3-yl)methanol. synquestlabs.comaobchem.com

Cascade and Multicomponent Reactions in Complex Pyridine Synthesis

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient and atom-economical strategies for the synthesis of complex molecules from simple starting materials in a single pot. bibliomed.orgrsc.org These methods are particularly powerful for constructing highly substituted pyridine rings. nih.govacsgcipr.org

Several MCRs are employed for pyridine synthesis:

Hantzsch Pyridine Synthesis : This is a classic four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an amine (like ammonia), which initially forms a dihydropyridine (B1217469) that is subsequently oxidized to the pyridine ring. chemtube3d.commdpi.com

Kröhnke Pyridine Synthesis : This method produces 2,4,6-trisubstituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. pharmaguideline.com

Bohlmann-Rahtz Pyridine Synthesis : This approach allows for the construction of the pyridine ring through the condensation of an enamine with an ethynylketone.

More contemporary methods utilize transition-metal catalysis to achieve novel transformations. A copper-catalyzed cascade reaction involving alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates leads to highly substituted pyridines through a sequence of C-N cross-coupling, electrocyclization, and aerobic oxidation. nih.gov This modular approach offers excellent functional group tolerance and provides access to complex substitution patterns that would be difficult to achieve through traditional methods. nih.gov

Chemical Reactivity and Transformative Chemistry of 3 Trifluoromethoxy Pyridin 2 Yl Methanol

Reactions at the Primary Alcohol Functionality

The primary alcohol group in [3-(Trifluoromethoxy)pyridin-2-yl]methanol is a versatile handle for a variety of chemical modifications, including oxidation, derivatization, and nucleophilic displacement.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to either the corresponding aldehyde, [3-(Trifluoromethoxy)pyridin-2-yl]carbaldehyde, or further to the carboxylic acid, 3-(trifluoromethoxy)picolinic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Oxidizing AgentProductReaction Conditions
Pyridinium chlorochromate (PCC)AldehydeDichloromethane (B109758) (DCM), Room Temperature
Manganese dioxide (MnO₂)AldehydeDichloromethane (DCM), Room Temperature
Potassium permanganate (B83412) (KMnO₄)Carboxylic AcidBasic conditions, Heat
Jones reagent (CrO₃/H₂SO₄)Carboxylic AcidAcetone, 0 °C to Room Temperature

This table is based on general oxidation reactions of primary alcohols and may be applicable to this compound.

Detailed research on analogous systems, such as other substituted pyridin-2-yl-methanols, has demonstrated the feasibility of these transformations. For instance, the oxidation of various pyridin-2-yl-methanols to their corresponding aldehydes and carboxylic acids is a well-established synthetic strategy. The electron-withdrawing nature of the trifluoromethoxy group at the 3-position is expected to influence the reaction rates but not preclude the desired transformations.

Derivatization: Etherification, Esterification, and Amidation

The hydroxyl group of this compound can be readily converted into ethers, esters, and amides, providing access to a wide array of derivatives with potentially altered physical, chemical, and biological properties.

Etherification: Williamson ether synthesis is a common method for preparing ethers from alcohols. In this reaction, the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Esterification: Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a standard procedure for ester synthesis. google.com Alternatively, reaction with more reactive acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) can also yield the corresponding esters. researchgate.net

Amidation: While direct amidation of alcohols is not a standard transformation, it can be achieved through a two-step process. The alcohol can first be converted to a better leaving group, such as a tosylate, followed by nucleophilic substitution with an amine. Alternatively, coupling with a carboxylic acid can be facilitated by activating agents. Research has shown that N-(pyridin-2-yl)amides can be synthesized through various coupling procedures. acs.org

Derivatization ReactionReagentsProduct Type
Etherification (Williamson)1. NaH2. Alkyl halide (R-X)Ether (Py-CH₂-O-R)
Esterification (Fischer)Carboxylic acid (R-COOH), H⁺ catalystEster (Py-CH₂-O-CO-R)
EsterificationAcyl chloride (R-COCl), PyridineEster (Py-CH₂-O-CO-R)
Amidation (via tosylate)1. TsCl, Pyridine2. Amine (R-NH₂)Amine (secondary)

Py- represents the [3-(Trifluoromethoxy)pyridin-2-yl] moiety. This table presents generalized reaction conditions.

Nucleophilic Displacement of Activated Hydroxyl Groups

To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group. This is commonly achieved by tosylation, where the alcohol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate. nih.govpearson.comresearchgate.net The resulting tosylate is an excellent substrate for SN2 reactions with a variety of nucleophiles.

However, studies on substituted benzyl (B1604629) alcohols and pyridine methanols have shown that treatment with tosyl chloride can sometimes lead directly to the corresponding chloride instead of the tosylate, especially when electron-withdrawing groups are present on the ring. nih.govresearchgate.net This is attributed to the increased reactivity of the intermediate tosylate towards nucleophilic attack by the chloride ion generated in the reaction. nih.govresearchgate.net Given the strong electron-withdrawing nature of the trifluoromethoxy group, the formation of 2-(chloromethyl)-3-(trifluoromethoxy)pyridine as a potential product or intermediate should be considered.

Once activated as a tosylate or converted to a halide, the 2-position becomes susceptible to attack by a range of nucleophiles, including azides, cyanides, and amines, allowing for the introduction of diverse functionalities.

Pyridine Ring Reactivity and Functional Group Interconversions

The trifluoromethoxy group significantly deactivates the pyridine ring towards electrophilic substitution while activating it for nucleophilic attack.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Core

Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient, and the presence of the strongly electron-withdrawing trifluoromethoxy group further deactivates it towards electrophilic aromatic substitution (EAS). Reactions such as nitration, halogenation, and sulfonation typically require harsh conditions. mdpi.comchemrxiv.orgresearchgate.net Theoretical studies on pyridine derivatives confirm that the ring is strongly deactivated towards electrophiles. pearson.com If substitution does occur, it is generally directed to the C5 position (meta to the nitrogen and para to the trifluoromethoxy group), which is the least deactivated position. For instance, the halogenation of substituted pyridines often requires specific strategies to achieve regioselectivity. google.compearson.comresearchgate.netrsc.orgresearchgate.net

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethoxy group, makes it susceptible to nucleophilic aromatic substitution (NAS). While direct displacement of a hydrogen atom is rare, if a good leaving group (e.g., a halide) is present on the ring, it can be readily displaced by nucleophiles. The trifluoromethoxy group would further activate the ring towards such substitutions.

Cross-Coupling Methodologies for Further Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. To participate in these reactions, this compound would typically first be converted to a derivative bearing a suitable handle for coupling, such as a halide or triflate at a specific position on the pyridine ring.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. A halogenated derivative of this compound could be coupled with various boronic acids or esters to introduce new carbon-carbon bonds.

Sonogashira Coupling: This methodology enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. rsc.orgchemistryviews.orgrsc.org This would allow for the introduction of alkynyl groups onto the pyridine ring of a halogenated precursor.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. nih.govresearchgate.netacs.orgbldpharm.com This would allow for the introduction of various amino groups onto the pyridine core.

Cross-Coupling ReactionCoupling PartnersCatalyst SystemProduct
Suzuki CouplingAryl/vinyl boronic acid or esterPd catalyst, BaseAryl/vinyl substituted pyridine
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseAlkynyl substituted pyridine
Buchwald-Hartwig AminationPrimary or secondary aminePd catalyst, BaseAmino substituted pyridine

This table outlines general conditions for cross-coupling reactions on a hypothetical halogenated derivative of this compound.

Stability and Potential Reactivity of the Trifluoromethoxy Moiety

The trifluoromethoxy (OCF3) group is a cornerstone in modern medicinal and agrochemical science, largely due to its unique electronic properties and significant chemical stability. rsc.orgmdpi.comnih.gov When appended to a heteroaromatic system such as the pyridine ring in this compound, this moiety imparts a high degree of robustness to the molecule under a wide range of chemical conditions. mdpi.com

The stability of the trifluoromethoxy group is rooted in its fundamental electronic and structural characteristics. It is one of the most electronegative (Pauling scale χ for OCF3 = 3.7) and lipophilic substituents used in drug design. rsc.orgnih.gov This high electronegativity, a result of the three fluorine atoms, draws electron density away from the oxygen atom, strengthening the C-O bond to the pyridine ring and making the group resistant to metabolic degradation and many chemical transformations. rsc.orgmdpi.com Furthermore, studies on aryl trifluoromethyl ethers have revealed a distinct conformational preference where the OCF3 group is oriented orthogonally to the plane of the aromatic ring. rsc.orgmdpi.com This spatial arrangement can influence intermolecular interactions and further contributes to its stability by sterically hindering access to the ether oxygen.

In the context of the pyridine ring, the position of the trifluoromethoxy substituent is a critical determinant of its stability. Research has shown that an OCF3 group is particularly stable at the 3-position of the pyridine ring, as it is in this compound. mdpi.com This is in contrast to the 4-position, where the group is reported to be less stable and can be susceptible to displacement by certain reagents. mdpi.com The OCF3 group at the 2- and 3-positions is generally tolerant to various reaction conditions, including those used for metallation and catalytic reduction. mdpi.com Its robustness is also demonstrated by its survival under conditions required for palladium-catalyzed cross-coupling reactions, a common set of transformations in modern synthesis. rsc.org

While highly stable, the trifluoromethoxy group is not entirely inert, and its reactivity can be observed under specific, often forcing, conditions. The primary pathway for potential degradation is nucleophilic aromatic substitution (SNAr). However, cleavage of the Ar-OCF3 bond via this mechanism is challenging and typically requires a highly electron-deficient aromatic or heteroaromatic ring. mdpi.com For example, the OCF3 group is known to undergo nucleophilic displacement when attached to a benzene (B151609) ring bearing two nitro groups. mdpi.com Similarly, on a pyrazine (B50134) ring, which is more electron-deficient than a pyridine ring due to the second nitrogen atom, the OCF3 group can be displaced by strong nucleophiles. mdpi.com For the less electron-deficient pyridine system, the trifluoromethoxy group is significantly more resilient, and its substitution is not commonly observed unless additional activating groups are present on the ring. mdpi.comvulcanchem.com

The general stability of the trifluoromethoxy group on pyridine under various conditions is summarized in the table below.

Condition/Reagent TypeStability of Pyridyl-OCF3 MoietyReference
Thermal StressHigh stability mdpi.com
Acidic ConditionsGenerally stable mdpi.com
Basic ConditionsGenerally stable mdpi.com
Metallation (e.g., organolithiums)Tolerant, especially at 2- and 3-positions mdpi.com
Catalytic ReductionTolerant mdpi.com
Pd-catalyzed Cross-CouplingGenerally stable and compatible rsc.org
Strong Nucleophiles (e.g., S-nucleophiles)Potential for cleavage on highly activated rings mdpi.com

This table summarizes general findings for trifluoromethoxypyridines; specific quantitative data for this compound is not extensively available.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 3 Trifluoromethoxy Pyridin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the environment of specific nuclei like ¹⁹F.

One-dimensional NMR spectra for ¹H, ¹³C, and ¹⁹F nuclei provide the foundational information for structural assignment.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For [3-(Trifluoromethoxy)pyridin-2-yl]methanol, one would expect to see signals for the three aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) protons of the methanol (B129727) group, and the hydroxyl (-OH) proton. The chemical shifts and coupling constants are indicative of their electronic environment and spatial proximity to other protons. For example, in the closely related compound 2-methoxy-3-(trifluoromethyl)pyridine , the aromatic protons appear between δ 6.95 and 8.32 ppm. rsc.org Similarly, for 3-Pyridinemethanol , the methylene protons are observed at δ 4.67 ppm and the aromatic protons between δ 7.26 and 8.44 ppm. chemicalbook.comamericanelements.com

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. For the target molecule, signals are expected for the five carbons of the pyridine ring, the methylene carbon, and the carbon of the trifluoromethoxy group. The latter will appear as a quartet due to coupling with the three fluorine atoms. In the analog 2-methoxy-3-(trifluoromethyl)pyridine , the pyridine ring carbons resonate between δ 113.4 and 161.0 ppm, while the trifluoromethyl carbon appears as a quartet at δ 123.2 ppm with a large coupling constant (J = 270 Hz). rsc.org

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a singlet would be expected for the -OCF₃ group, as there are no neighboring fluorine or hydrogen atoms to induce splitting. The chemical shift of this signal provides confirmation of the trifluoromethoxy group's presence. For instance, the ¹⁹F NMR spectrum of 2-methoxy-3-(trifluoromethyl)pyridine shows a singlet at δ -64.03 ppm for the -CF₃ group. rsc.org

Table 1: Expected NMR Chemical Shifts (δ) for this compound based on Analogues

Atom Nucleus Expected Chemical Shift (ppm) Multiplicity Expected Coupling Constants (J) Analogue Reference
Pyridine H ¹H ~7.4 - 8.6 m - rsc.orgchemicalbook.com
-CH₂OH ¹H ~4.7 s - chemicalbook.com
-CH₂OH ¹H Variable br s - carlroth.com
Pyridine C ¹³C ~115 - 155 q (for C3) J(C-F) ~ 3-5 Hz rsc.org
C H₂OH ¹³C ~60 t -
-OC F₃ ¹³C ~121 q J(C-F) ~ 275 Hz

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations. researchoutreach.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. For the target molecule, COSY would show cross-peaks between the adjacent aromatic protons on the pyridine ring, confirming their relative positions. researchoutreach.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchoutreach.org It would be used to definitively assign the ¹³C signals for each protonated carbon, such as linking the methylene proton signal to its corresponding methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-4 bonds) between protons and carbons. researchoutreach.org This is vital for connecting non-protonated carbons (like C-3 bearing the -OCF₃ group) to nearby protons. For instance, correlations would be expected between the methylene protons (-CH₂OH) and the C-2 and C-3 carbons of the pyridine ring.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between nuclei, regardless of bonding. researchoutreach.org A NOESY or ROESY spectrum would be critical to confirm the spatial relationship between the methylene protons and the proton at position 3 of the pyridine ring, verifying the substituent pattern.

[¹H,¹⁹F]-COSY/HOESY: These specialized heteronuclear experiments probe couplings and spatial proximities between proton and fluorine nuclei. A [¹H,¹⁹F]-HOESY experiment would be particularly useful to show a through-space correlation between the fluorine atoms of the -OCF₃ group and the proton at position 4 of the pyridine ring, providing unambiguous evidence for the regiochemistry.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound (C₇H₆F₃NO₂), the exact mass can be calculated and compared to the experimental value. Any deviation should be less than 5 ppm, confirming the molecular formula with high confidence.

Table 2: HRMS Data for this compound

Molecular Formula Calculated Exact Mass [M+H]⁺ Observed Mass [M+H]⁺

For comparison, the related compound 2-methoxy-3-(trifluoromethyl)pyridine (C₇H₆F₃NO) has a calculated mass of 177.0401 and a found mass of 177.0403, demonstrating the accuracy of the technique. rsc.org

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR))

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent method for identifying the functional groups present. jocpr.comresearchgate.net

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. A detailed study on the analog 2-methoxy-3-(trifluoromethyl)pyridine identified key vibrational modes that can be extrapolated to the target molecule. jocpr.comresearchgate.net

Table 3: Expected Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
~3400 (broad) O-H stretch Alcohol (-OH) researchgate.netresearchgate.net
~2950-2850 C-H stretch Methylene (-CH₂) researchgate.net
~1600, 1580, 1450 C=C, C=N stretch Pyridine ring jocpr.comresearchgate.net
~1250-1200 (strong) C-F stretch Trifluoromethoxy (-OCF₃) mdpi.com

The broad band around 3400 cm⁻¹ is indicative of the hydroxyl group's hydrogen bonding. The very strong absorptions between 1250 and 1000 cm⁻¹ would be characteristic of the C-F and C-O bonds of the trifluoromethoxy and methanol groups.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions in the ultraviolet region. researchgate.net For this compound, two main types of transitions are expected:

π → π* transitions: These higher-energy transitions are characteristic of the pyridine ring's conjugated system and are typically observed in the 200-280 nm range.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to an anti-bonding π* orbital. These are often seen as a shoulder on the main absorption band or as a separate band at a longer wavelength (~270-300 nm). researchgate.net

The exact position and intensity of these absorption maxima can be influenced by the solvent polarity and the electronic nature of the substituents on the pyridine ring.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD). nih.govmdpi.com If a suitable single crystal of this compound can be grown, SC-XRD analysis would provide a complete atomic-resolution map of the molecule in the solid state. researchgate.net

This technique would yield precise data on:

Bond lengths and angles: Confirming the connectivity and geometry of the pyridine ring and its substituents.

Torsional angles: Defining the conformation of the molecule, such as the orientation of the trifluoromethoxy and methanol groups relative to the pyridine ring.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including any hydrogen bonding involving the methanol's hydroxyl group and the pyridine nitrogen, which would be crucial for understanding its solid-state properties. For example, in a related structure, water molecules were found to act as hydrogen-bond bridges, stabilizing the crystal lattice. researchgate.net

While a crystal structure for the title compound is not publicly available, this technique remains the gold standard for unambiguous solid-state structural proof. nih.gov

Complementary Spectroscopic Approaches

In addition to nuclear magnetic resonance (NMR) and mass spectrometry, a range of complementary spectroscopic techniques are invaluable for the comprehensive structural elucidation of this compound and its derivatives. These methods, including ultraviolet-visible (UV-Vis) spectroscopy, fluorescence spectroscopy, and circular dichroism (CD), provide detailed information about the electronic structure, photophysical properties, and stereochemistry of these molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones, typically from a π bonding or non-bonding orbital to a π* anti-bonding orbital. For aromatic systems like the pyridine ring in this compound, characteristic absorption bands corresponding to π → π* and n → π* transitions are expected.

The substitution pattern on the pyridine ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The trifluoromethoxy group (-OCF3), being an electron-withdrawing group, and the hydroxymethyl group (-CH2OH) can modulate the electronic distribution within the pyridine ring, thereby shifting the absorption maxima.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to predict and interpret the UV-Vis spectra of organic molecules. chemrxiv.orgresearchgate.net These calculations can provide theoretical absorption wavelengths and oscillator strengths that correlate with experimental data, aiding in the assignment of electronic transitions. For instance, studies on substituted pyridines often show absorption bands in the 200-300 nm range, which are attributed to the π → π* transitions of the aromatic system. nih.gov The exact position of these bands for this compound would be sensitive to solvent polarity.

Table 1: Representative UV-Vis Absorption Data for Substituted Pyridine Derivatives in Various Solvents.

CompoundSolventλmax (nm)Molar Absorptivity (ε, M-1cm-1)Transition
Pyridine-substituted 4-alkylcoumarinNot Specified210-307Not Reportedπ → π
Hydroxylated 2-stilbazole derivativeNot SpecifiedVariableVariableπ → π
Pyridine-2,6-dicarbonyl dichloride (calculated)DMSO258Not Reportedπ → π*

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the electronic structure and dynamics of the excited states of a molecule. Upon absorption of a photon, a molecule is promoted to an excited electronic state. For fluorescent molecules, relaxation to the ground state occurs in part through the emission of a photon. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, with the difference known as the Stokes shift.

The fluorescence properties, including the emission wavelength, quantum yield (the ratio of emitted photons to absorbed photons), and fluorescence lifetime, are highly sensitive to the molecular structure and its environment. The introduction of a trifluoromethoxy group can influence the fluorescence of the pyridine moiety. While the pyridine ring itself is weakly fluorescent, substitution can enhance or quench fluorescence. For instance, the formation of push-pull systems in some substituted pyridines can lead to significant fluorescence. nih.gov

Studies on various fluorinated pyridine derivatives have demonstrated their potential as fluorescent probes. researchgate.net The photophysical properties of these compounds, including their emission spectra and quantum yields, are often investigated in different solvents to understand the nature of the excited state. nih.gov For this compound and its derivatives, fluorescence spectroscopy can be used to study intramolecular interactions, such as intramolecular hydrogen bonding, and their influence on the excited state properties.

Table 2: Representative Fluorescence Data for Substituted Pyridine Derivatives.

CompoundSolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
Pyridine-substituted 4-alkylcoumarinNot SpecifiedNot Reported402-4150.06-0.19
Hydroxylated 2-stilbazole derivativeNot SpecifiedVariableVariableVariable
Kuanoniamine B (a pyridoacridine)MethanolNot Reported524Not Reported

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. A CD spectrum is obtained by plotting the difference in absorbance (ΔA = AL - AR) as a function of wavelength. Only chiral molecules, which lack a center of inversion and a plane of symmetry, are CD active.

For this compound, the presence of a stereocenter at the carbon atom of the hydroxymethyl group (if asymmetrically substituted) or the potential for atropisomerism due to restricted rotation around the C-C bond between the pyridine ring and the methanol group could give rise to chirality. In such cases, CD spectroscopy would be an essential tool for determining the absolute configuration and studying conformational changes.

The shape and sign of the Cotton effects in a CD spectrum are characteristic of the spatial arrangement of the chromophores and auxochromes in the molecule. Theoretical calculations can be used to predict the CD spectra of different enantiomers, allowing for the assignment of the absolute configuration by comparing the calculated spectrum with the experimental one. rsc.org Vibrational Circular Dichroism (VCD), an infrared-based analogue, can also provide detailed stereochemical information.

Computational and Theoretical Modeling of 3 Trifluoromethoxy Pyridin 2 Yl Methanol Systems

Quantum Chemical Investigations of Molecular Structure and Conformation

The foundational step in theoretical modeling is the determination of the most stable three-dimensional arrangement of a molecule's atoms. This involves optimizing the molecular geometry to find the lowest energy conformation on the potential energy surface.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational feasibility for the study of medium-sized organic molecules. The geometry optimization of [3-(Trifluoromethoxy)pyridin-2-yl]methanol would be initiated using DFT to locate the global minimum energy structure. This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the most stable conformation.

For this molecule, key structural features of interest would include the planarity of the pyridine (B92270) ring, the orientation of the hydroxymethyl (-CH₂OH) group at the 2-position, and the conformation of the trifluoromethoxy (-OCF₃) group at the 3-position. Studies on analogous trifluoromethoxy-pyridines have shown that the trifluoromethoxy group often adopts a twisted conformation relative to the aromatic ring to minimize steric repulsion between the oxygen's lone pairs and the ring's π-system. vulcanchem.com The optimization would also likely reveal intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the nitrogen atom of the pyridine ring, a common stabilizing interaction in 2-pyridylmethanol derivatives.

The accuracy of DFT calculations is contingent upon the choice of two key parameters: the exchange-correlation functional and the basis set.

Exchange-Correlation Functional: This component approximates the complex electron-electron interaction energies. For organic molecules, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are highly popular. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for systems like substituted pyridines. researchgate.netijcce.ac.ir

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to higher accuracy at a greater computational cost. For a molecule containing fluorine, oxygen, and nitrogen, a Pople-style basis set such as 6-311++G(d,p) is often employed. ijcce.ac.irnih.gov The "++" indicates the addition of diffuse functions to handle lone pairs and delocalized electrons, while "(d,p)" signifies the inclusion of polarization functions to describe non-spherical electron density distributions.

Table 1: Illustrative Selection of Functionals and Basis Sets for Pyridine Derivative Calculations

Parameter Common Selections Purpose
Exchange-Correlation Functional B3LYP, M06-2X, ωB97X-D Approximates electron exchange and correlation energy. B3LYP is a versatile standard; others can offer improved performance for specific properties like non-covalent interactions.

| Basis Set | 6-311++G(d,p), cc-pVTZ | Defines the set of atomic orbitals for constructing molecular orbitals. Larger sets provide greater accuracy. The 6-311++G(d,p) set is a robust choice for this type of molecule. ijcce.ac.irnih.gov |

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic properties through computational methods is a cornerstone of structural elucidation and analysis. Density Functional Theory (DFT) is a widely used method for this purpose, enabling the calculation of various spectroscopic parameters. For pyridine derivatives, DFT calculations have been shown to provide data that correlates well with experimental findings from techniques such as FT-IR, UV-Vis, and NMR spectroscopy. researchgate.net

In the case of this compound, theoretical calculations would typically be performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and predict its vibrational frequencies (IR spectra), electronic transitions (UV-Vis spectra), and chemical shifts (NMR spectra). researchgate.net These predicted values, once benchmarked against experimental data, can confirm the structural integrity of the synthesized compound and provide a detailed understanding of its electronic environment. For instance, the calculated vibrational modes can be assigned to specific functional groups, such as the O-H stretch of the methanol (B129727) moiety, the C-F stretches of the trifluoromethoxy group, and the characteristic vibrations of the pyridine ring.

A comparison of theoretical and experimental data for related arylated pyridine derivatives has demonstrated a strong agreement, validating the computational models used. researchgate.net While specific experimental and correlated theoretical spectra for this compound are not detailed in the available literature, the established methodologies provide a reliable framework for such analysis.

Table 1: Illustrative Example of Predicted Spectroscopic Data Correlation (Note: This table is illustrative as specific data for the target compound is not publicly available. The parameters are based on typical computational studies of similar pyridine derivatives.)

Spectroscopic TechniquePredicted Parameter (DFT/B3LYP)Corresponding Experimental Data
FT-IR O-H Stretching Frequency~3400 cm⁻¹
C-O Stretching Frequency~1250 cm⁻¹
C-F Stretching Frequencies~1100-1200 cm⁻¹
UV-Vis λ_max (in Methanol)~270 nm
¹H-NMR Pyridine Ring Protonsδ 7.5-8.5 ppm
Methylene (B1212753) Protons (-CH₂OH)δ ~4.7 ppm

Mechanistic Insights into Chemical Reactions through Computational Studies

Computational chemistry provides invaluable mechanistic insights into chemical reactions, allowing for the study of transition states, intermediates, and reaction pathways that are often difficult to observe experimentally. For a molecule like this compound, computational studies can elucidate its role in various chemical transformations. For example, understanding the reaction mechanism is crucial in synthetic chemistry, such as in the synthesis of Lansoprazole, where a related compound, (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, serves as a key intermediate. nbinno.com

Mechanistic studies often involve mapping the potential energy surface of a reaction. This can reveal the activation energies of different steps, helping to predict the most likely reaction pathway. For instance, in reactions involving the hydroxyl group of this compound, computational models can predict its reactivity towards various reagents. Similarly, the electronic influence of the trifluoromethoxy group on the pyridine ring can be quantified, explaining its effect on the regioselectivity of electrophilic or nucleophilic substitution reactions.

While specific mechanistic studies on this compound are not prominent in the literature, research on the conversion of methanol and the mechanisms of trifluoromethylation reactions showcase the power of these computational approaches. rsc.orgugent.be Such studies can determine the feasibility of reaction pathways and guide the development of new synthetic methodologies.

Exploration of Non-Linear Optical (NLO) Properties

The search for new materials with significant non-linear optical (NLO) properties for applications in photonics and optoelectronics is a major area of materials science research. ias.ac.in Pyridine derivatives are of particular interest due to the donor-acceptor arrangements and π-conjugated systems that can be designed within their structures, which are known to enhance NLO responses. ias.ac.in

Computational methods, particularly DFT, are essential for the theoretical investigation and prediction of the NLO properties of molecules. ias.ac.in Key parameters such as the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ) can be calculated to assess the NLO potential of a compound. A large hyperpolarizability value is indicative of a strong NLO response. ias.ac.in

For this compound, the electron-withdrawing trifluoromethoxy group and the π-system of the pyridine ring could potentially lead to interesting NLO properties. Computational studies would involve optimizing the geometry of the molecule and then calculating the hyperpolarizability values. These theoretical predictions can guide the synthesis of promising NLO materials, saving significant experimental effort. rsc.org Studies on other pyridine derivatives have shown that theoretical calculations of static hyperpolarizability can confirm good non-linear behavior. ias.ac.in

Table 2: Illustrative NLO Property Calculations (Note: This table is illustrative as specific data for the target compound is not publicly available. The parameters are based on typical computational studies of NLO properties in pyridine derivatives.)

PropertySymbolTypical Calculated Value (a.u.)
Dipole Momentμ> 5 Debye
Mean Polarizability⟨α⟩~10⁻²³ esu
First Hyperpolarizabilityβ~10⁻³⁰ esu
Second Hyperpolarizabilityγ~10⁻³⁶ esu

These computational explorations are the first step in identifying and designing new molecules with tailored NLO properties for next-generation optical technologies.

Structure Property and Structure Activity Relationship Sar Studies on 3 Trifluoromethoxy Pyridin 2 Yl Methanol Derivatives

Influence of the Trifluoromethoxy Group on Molecular Properties

The trifluoromethoxy (-OCF3) group is a critical substituent in modern medicinal chemistry, valued for its ability to significantly modulate the physicochemical properties of a parent molecule. nih.gov Its incorporation into the pyridine (B92270) ring at the 3-position, adjacent to the hydroxymethyl group, imparts a unique combination of characteristics that are highly desirable in drug design. mdpi.comnih.gov

The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch lipophilicity parameter (π) of +1.04. mdpi.comresearchgate.net This is notably higher than that of the more commonly used trifluoromethyl (-CF3) group (π = +0.88). mdpi.com This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, potentially increasing bioavailability and penetration of the blood-brain barrier. mdpi.commdpi.com For instance, the -OCF3 group in the drug Riluzole enhances its lipophilicity and membrane permeability, which is crucial for its function in treating amyotrophic lateral sclerosis. mdpi.com

From an electronic standpoint, the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. researchgate.net This has a profound effect on the electron distribution within the pyridine ring. However, unlike a methoxy (B1213986) group (-OCH3), the oxygen atom in an -OCF3 group is a very poor hydrogen bond acceptor. mdpi.com This is because the strong electron-withdrawing effect of the CF3 moiety reduces the electron density on the oxygen atom, diminishing its ability to interact with metabolic enzymes that target ether linkages. mdpi.com This property, combined with the inherent strength of the C-F bonds, confers exceptional metabolic stability to the trifluoromethoxy group, making it resistant to enzymatic degradation. mdpi.combohrium.comenamine.net

The steric profile of the -OCF3 group is also significant. In aryl trifluoromethyl ethers, the -OCF3 moiety tends to lie in a plane orthogonal to the aromatic ring, a conformation influenced by steric interactions and negative hyperconjugation. nih.gov This fixed orientation can be exploited in rational drug design to control the conformation of the molecule and optimize binding interactions with a biological target.

Comparative Physicochemical Properties of Substituents

SubstituentHansch Lipophilicity Parameter (π)Electronic EffectHydrogen Bond Acceptor Strength
-H0.00NeutralN/A
-CH3+0.56Electron-Donating (Inductive)N/A
-OCH3-0.02Electron-Donating (Resonance), Weakly Withdrawing (Inductive)Strong
-CF3+0.88Strongly Electron-WithdrawingN/A
-OCF3+1.04Strongly Electron-WithdrawingVery Weak

Positional and Substituent Effects on Pyridine Ring Systems

The arrangement of substituents on a pyridine ring significantly influences its chemical properties and, consequently, its biological activity. Pyridine is a six-membered heteroaromatic ring with a nitrogen atom that makes it electron-deficient compared to benzene (B151609). nih.gov The base strength, or pKa, of the pyridine nitrogen is a key property affected by substituents. The pKa of unsubstituted pyridine is approximately 5.2. scribd.com Electron-withdrawing groups, such as the trifluoromethoxy group, decrease the electron density on the ring and on the nitrogen atom, thereby reducing the basicity. nih.govscribd.com Placing the strongly electron-withdrawing -OCF3 group at the 3-position of [3-(Trifluoromethoxy)pyridin-2-yl]methanol is expected to lower its pKa significantly compared to unsubstituted pyridine.

The position of a substituent is crucial. For example, a study on substituted pyridines showed that an amino group at the 4-position (4-NH2) greatly reduced membrane permeability compared to an amino group at the 3-position (3-NH2), because the 4-amino group increased the ionization of the ring nitrogen at physiological pH. nih.gov In the case of trifluoromethoxy-substituted pyridines, the -OCF3 group has been shown to be chemically stable when located at the 2- or 3-position, tolerating various reaction conditions, including metallation. mdpi.com However, an -OCF3 group at the 4-position is less stable. mdpi.com This highlights the stability of the 3-OCF3 substitution pattern in the target compound.

In this compound, the electronic effects of the two substituents are interconnected. The -OCF3 group at C-3 strongly withdraws electron density from the ring. The hydroxymethyl (-CH2OH) group at C-2 is generally considered a weak electron-withdrawing group via induction. The combined inductive pull of both groups will decrease the electron density on the pyridine nitrogen, making it less basic and less likely to be protonated under physiological conditions. This can be advantageous for cell permeability. Furthermore, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, should further derivatization be desired, while making electrophilic substitution more difficult.

Predicted Effects of Substituents on Pyridine Properties

CompoundSubstituent(s)Predicted pKa (relative to Pyridine)Predicted Reactivity towards Nucleophiles
Pyridine-H5.2 (Reference)Moderate
3-Methylpyridine3-CH3HigherLower
3-Chloropyridine3-ClLowerHigher
This compound3-OCF3, 2-CH2OHSignificantly LowerSignificantly Higher

Modulations of the Hydroxymethyl Functionality and its Stereochemical Implications

The hydroxymethyl (-CH2OH) group at the 2-position of the pyridine ring is a versatile functional handle for further molecular modification. nih.govacs.org This alcohol functionality can undergo a variety of chemical transformations to generate a library of derivatives with potentially diverse biological activities.

Common modulations include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, [3-(Trifluoromethoxy)pyridin-2-yl]carbaldehyde, or further to the carboxylic acid, 3-(Trifluoromethoxy)picolinic acid. Vapour phase oxidation over specific catalysts is one method used for converting pyridinemethanols to their respective aldehydes. tandfonline.comtandfonline.com These new functional groups open up a vast array of subsequent reactions, such as reductive amination (from the aldehyde) or amide coupling (from the carboxylic acid).

Esterification/Etherification: The hydroxyl group can be readily converted into esters or ethers. This allows for the introduction of a wide range of different groups to probe structure-activity relationships, altering properties like lipophilicity, steric bulk, and hydrogen bonding capacity.

Halogenation: The alcohol can be converted to a halomethyl group (e.g., -CH2Cl), creating an electrophilic site for nucleophilic substitution reactions to build more complex structures.

A critical aspect of modulating the hydroxymethyl group is the potential to introduce stereochemistry. The starting compound, this compound, is achiral. However, chirality can be introduced, which is often a crucial factor for biological activity. For example, oxidation of the alcohol to a ketone (by first replacing a hydrogen on the methylene (B1212753) with an alkyl or aryl group, then oxidizing), followed by asymmetric reduction, can yield enantiomerically pure secondary alcohols. google.com A patent describes the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone using a chiral catalyst to produce (S)-phenyl(pyridin-2-yl)methanol with high enantioselectivity (96% ee). google.com This strategy could be applied to a precursor of the title compound to generate chiral derivatives, where the stereochemistry of the hydroxyl-bearing carbon could be critical for selective interaction with a chiral biological target like an enzyme or receptor.

Potential Derivatives of the Hydroxymethyl Group

Reaction TypeResulting Functional GroupPotential for Further Chemistry
OxidationAldehyde (-CHO)Reductive amination, Wittig reaction, Grignard addition
OxidationCarboxylic Acid (-COOH)Amide coupling, ester formation
EsterificationEster (-CH2OCOR)Modulation of lipophilicity and steric bulk
EtherificationEther (-CH2OR)Introduction of diverse alkyl/aryl groups
Asymmetric SynthesisChiral Alcohol (-CH(OH)R)Enantioselective interactions with biological targets

Rational Design Principles for Novel Pyridine-Based Scaffolds in Chemical Biology Research

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry. dovepress.comrsc.org Its presence in numerous natural products and FDA-approved drugs underscores its versatility and favorable properties for generating bioactive compounds. dovepress.comnih.gov Rational design principles leverage such proven scaffolds to accelerate the discovery of new therapeutic agents. dovepress.commdpi.com

This compound serves as an excellent starting point based on several key design principles:

Use of a Privileged Core: The pyridine nucleus provides a robust, aromatic framework that is well-tolerated biologically and offers multiple vectors for chemical modification. nih.govdovepress.com

Installation of Performance-Enhancing Groups: The trifluoromethoxy group is a modern bioisostere used to enhance key drug properties. mdpi.combohrium.com Its introduction is a rational strategy to improve metabolic stability, increase lipophilicity, and modulate electronic interactions with a target, as discussed in section 7.1. mdpi.com The replacement of a metabolically labile methoxy group with a stable trifluoromethoxy group is a common tactic in drug optimization.

Inclusion of a Versatile Functional Handle: The hydroxymethyl group at the 2-position acts as a point for diversification. nih.gov Libraries of compounds can be generated from this single point, allowing for a systematic exploration of the chemical space around the core scaffold to identify optimal substituents for binding to a biological target (Structure-Activity Relationship studies).

Molecular Simplification and Elaboration: The compound can be seen as a simplified core that can be elaborated upon. The design concept could involve linking the hydroxymethyl group to other pharmacophores or building larger structures from the pyridine ring itself, using its electronic properties to guide the chemistry.

By combining the stable and electronically influential -OCF3 group with the synthetically versatile -CH2OH group on a proven pyridine scaffold, this compound represents a rationally designed platform for developing novel chemical probes and drug candidates for chemical biology research.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for [3-(Trifluoromethoxy)pyridin-2-yl]methanol, and how are key intermediates purified?

  • Methodology :
    • Step 1 : Fluorination of halogenated pyridine precursors (e.g., 2-chloro-3-(trifluoromethoxy)pyridine) using potassium fluoride in DMSO at 80–100°C for 12–24 hours .
    • Step 2 : Reduction of the carbonyl intermediate (e.g., using LiAlH4 in THF at 0°C to room temperature) to yield the primary alcohol .
    • Purification : Liquid-liquid extraction (ethyl acetate/water), followed by column chromatography (silica gel, hexane:ethyl acetate gradient) .
    • Yield : Typical yields range from 70–85% after optimization .

Advanced Question: Q. How can reaction conditions be optimized to mitigate competing side reactions during trifluoromethoxy group installation?

  • Challenge : Trifluoromethoxy groups are prone to hydrolysis under basic conditions.
  • Solution :
    • Use anhydrous solvents (e.g., DMF or DMSO) and controlled temperature (<50°C) to minimize decomposition .
    • Employ catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance fluoride ion reactivity in heterogeneous systems .
    • Monitor reaction progress via <sup>19</sup>F NMR to detect intermediates and adjust stoichiometry dynamically .

Structural Characterization

Basic Question: Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methods :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the pyridine ring protons (δ 7.8–8.5 ppm) and the hydroxymethyl group (δ 4.6–4.8 ppm, broad singlet) .
    • FT-IR : Peaks at 3300–3500 cm<sup>−1</sup> (O-H stretch) and 1100–1200 cm<sup>−1</sup> (C-F/C-O stretches) .
    • HPLC : Retention time comparison with authenticated standards (e.g., C18 column, acetonitrile:water mobile phase) .

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in stereoelectronic effects induced by the trifluoromethoxy group?

  • Approach :
    • Grow single crystals via slow evaporation in methanol/water (9:1) at 4°C .
    • Use SHELX software for structure refinement, focusing on the trifluoromethoxy group’s torsional angles and electron density maps .
    • Key Insight : The trifluoromethoxy group exhibits a twisted conformation (dihedral angle ~30° relative to the pyridine ring), influencing π-stacking interactions in co-crystals .

Biological Activity and Applications

Basic Question: Q. What in vitro assays are used to evaluate the bioactivity of this compound derivatives?

  • Assays :
    • Enzyme inhibition : Measure IC50 against kinases or cytochrome P450 isoforms using fluorescence-based substrates .
    • Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
    • Cytotoxicity : MTT assay in cancer cell lines (e.g., A549, HeLa) .

Advanced Question: Q. How does the trifluoromethoxy group enhance binding affinity in target proteins compared to methoxy or chloro analogs?

  • Mechanistic Insight :
    • Hydrophobic interactions : The CF3 group increases lipophilicity (logP ~2.0), enhancing membrane permeability .
    • Electron-withdrawing effects : Stabilizes hydrogen bonds with active-site residues (e.g., backbone amides in kinases) .
    • SAR Studies : Replace CF3O with OCH3 or Cl; observe 3–5-fold lower activity in kinase inhibition assays .

Stability and Degradation

Basic Question: Q. What are the major degradation pathways of this compound under ambient conditions?

  • Findings :
    • Hydrolysis : Slow degradation in aqueous buffers (pH 7.4, t1/2 ~14 days) via cleavage of the trifluoromethoxy group .
    • Photooxidation : UV light exposure generates trace amounts of 3-hydroxy-pyridine-2-carboxylic acid .

Advanced Question: Q. How can computational modeling predict degradation products and guide stabilization strategies?

  • Tools :
    • DFT calculations (B3LYP/6-31G*) to map hydrolysis transition states .
    • Accelerated stability studies (40°C/75% RH) coupled with LC-MS to validate predicted degradation pathways .
    • Mitigation : Add antioxidants (e.g., BHT) or store compounds under inert gas (argon) to suppress oxidation .

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